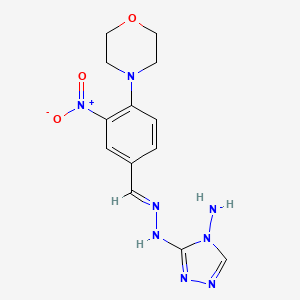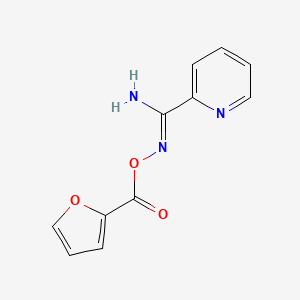![molecular formula C14H21N3O3S B5774254 N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DAPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAPS is a sulfonamide-based compound that has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of DAPS is not fully understood. However, it has been suggested that DAPS inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been suggested that DAPS may interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DAPS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the replication of certain viruses. DAPS has also been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, leading to its potential use in the treatment of certain diseases.
実験室実験の利点と制限
One of the advantages of using DAPS in lab experiments is its ability to exhibit antibacterial, antifungal, and antiviral properties. This makes it a useful compound for studying the effects of potential therapeutic agents on various microorganisms. However, one limitation of using DAPS in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for the study of DAPS. One potential direction is the further investigation of its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new synthesis methods for DAPS that may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of DAPS and its potential interactions with various enzymes and receptors in the body.
合成法
The synthesis of DAPS can be achieved through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-pyrrolidone followed by N,N-dimethylethylenediamine. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine followed by 2-pyrrolidone. Both methods result in the formation of DAPS as a white crystalline powder.
科学的研究の応用
DAPS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antiviral properties. DAPS has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)11-9-15-21(19,20)13-7-5-12(6-8-13)17-10-3-4-14(17)18/h5-8,15H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDVREJIQGDYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

